molecular formula C9H16O B14470764 (Methoxymethylidene)cycloheptane CAS No. 66051-09-0

(Methoxymethylidene)cycloheptane

Cat. No.: B14470764
CAS No.: 66051-09-0
M. Wt: 140.22 g/mol
InChI Key: KKFRZZMWMFYFPS-UHFFFAOYSA-N
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Description

(Methoxymethylidene)cycloheptane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered carbon ring with a methoxymethylidene group attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methoxymethylidene)cycloheptane typically involves the reaction of cycloheptanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Methoxymethylidene)cycloheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

(Methoxymethylidene)cycloheptane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (Methoxymethylidene)cycloheptane involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Cycloheptane: A simple cycloalkane with a seven-membered ring.

    Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.

    Cyclooctane: An eight-membered ring cycloalkane with slightly different reactivity.

Uniqueness: (Methoxymethylidene)cycloheptane is unique due to the presence of the methoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other cycloalkanes. This functional group allows for a wider range of chemical transformations and applications.

Properties

CAS No.

66051-09-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

methoxymethylidenecycloheptane

InChI

InChI=1S/C9H16O/c1-10-8-9-6-4-2-3-5-7-9/h8H,2-7H2,1H3

InChI Key

KKFRZZMWMFYFPS-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCCCCC1

Origin of Product

United States

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